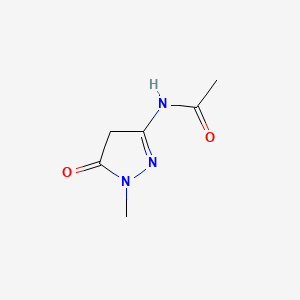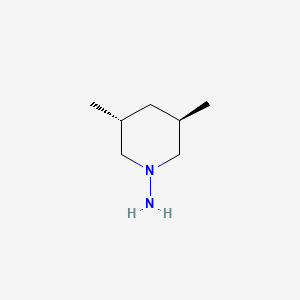
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, with an acetamide group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones . One common method includes the reaction of 1-methyl-3-oxo-1,2-dihydro-4H-pyrazole-4-carboxylic acid with acetic anhydride under reflux conditions to yield the desired compound . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, alcohol derivatives, and various substituted pyrazole derivatives .
Scientific Research Applications
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenyl-5-oxo-4H-pyrazol-3-yl)acetamide
- N-(1-methyl-3-oxo-4H-pyrazol-5-yl)acetamide
- N-(1-methyl-5-oxo-4H-pyrazol-3-yl)benzamide
Uniqueness
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
185451-37-0 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.157 |
IUPAC Name |
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C6H9N3O2/c1-4(10)7-5-3-6(11)9(2)8-5/h3H2,1-2H3,(H,7,8,10) |
InChI Key |
JOIKJWYCZPXJDZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C(=O)C1)C |
Synonyms |
Acetamide, N-(4,5-dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B575298.png)

![Acetamide, N-[3-(decyloxy)propyl]-2-hydroxy-](/img/structure/B575300.png)






![(3aR,6aS)-3,3-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B575311.png)
![3h-Naphtho[2,1-b]pyran-3-one,2-[2-(dimethylamino)-3-furanyl]-](/img/structure/B575314.png)

![5-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B575318.png)
